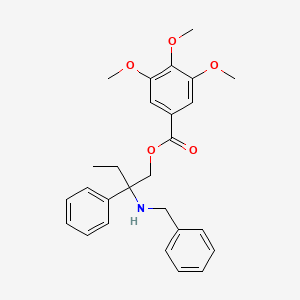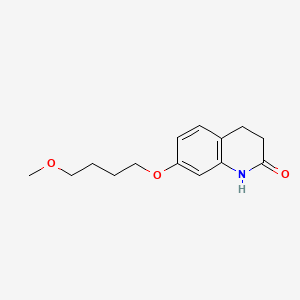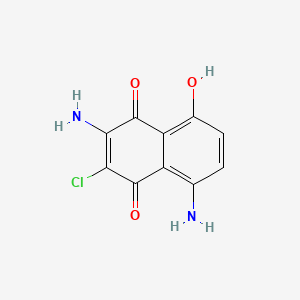
Chlorhydrate de morpholine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine-d8 Hydrochloride is the deuterium labeled Morpholine hydrochloride . Morpholine is a colorless liquid with a fishlike odor, less dense than water and soluble in water .
Synthesis Analysis
The synthesis of Morpholine-d8 Hydrochloride involves a one-pot process allowing a near complete exchange of all methylene hydrogens in morpholine to deuterium atoms using D2O as the sole source of deuterium and Raney Nickel as catalyst . This process has been optimized for efficiency and scalability .Molecular Structure Analysis
The molecular formula of Morpholine-d8 Hydrochloride is C4HD8NO.HCl . Morpholine is a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action .Chemical Reactions Analysis
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules. The main approaches toward morpholine synthesis or functionalization include ring forming reactions or ring functionalization .Physical And Chemical Properties Analysis
Morpholine appears as a colorless liquid with a fishlike odor. It is less dense than water and soluble in water . The molecular weight of Morpholine-d8 Hydrochloride is 131.63 .Applications De Recherche Scientifique
Synthèse des morpholines
Le chlorhydrate de morpholine-d8 peut être utilisé dans la synthèse des morpholines . Les morpholines, également connues sous le nom de 1,4-oxazinanes, sont fréquemment trouvées dans les molécules biologiquement actives et les produits pharmaceutiques . La synthèse des morpholines et de leurs analogues contenant des carbonyles à partir d'alcools amino-1,2, d'aziridines, d'époxydes et de composés apparentés a fait l'objet d'une attention considérable .
Développement de produits pharmaceutiques
Étant donné la présence répandue du motif morpholine dans les composés biologiquement pertinents, le this compound peut potentiellement être utilisé dans le développement de nouveaux produits pharmaceutiques .
Synthèse stéréosélective
Le this compound peut être utilisé dans la synthèse stéréosélective, un type de synthèse en chimie qui est conçue pour contrôler la configuration du produit .
Catalyse par les métaux de transition
Le this compound peut être utilisé dans la catalyse par les métaux de transition, un type de catalyse qui implique l'utilisation de métaux de transition pour accélérer les réactions chimiques .
Analyse de la sécurité alimentaire
Les sels de morpholine d'acides gras ont été utilisés dans les revêtements de cire sur les surfaces des fruits et légumes . Le this compound peut être utilisé dans l'analyse de ces revêtements pour garantir la sécurité alimentaire .
Chromatographie en phase gazeuse-spectrométrie de masse (GC-MS)
Le this compound peut être utilisé comme matériau de référence en GC-MS, une méthode qui combine les caractéristiques de la chromatographie gaz-liquide et de la spectrométrie de masse pour identifier différentes substances dans un échantillon de test .
Mécanisme D'action
Target of Action
Morpholine-d8 Hydrochloride, a derivative of Morpholine, primarily targets fungal enzymes, specifically D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi, making them a key target for antifungal drugs .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the D14 reductase and D7-D8 isomerase enzymes . This inhibition disrupts the normal sterol synthesis pathways in fungi, leading to significant changes in the composition of the fungal cytoplasmic cell membranes .
Biochemical Pathways
The inhibition of D14 reductase and D7-D8 isomerase enzymes by Morpholine-d8 Hydrochloride affects the fungal sterol synthesis pathways . This results in the depletion of ergosterol, a critical component of fungal cell membranes, and causes ignosterol to accumulate . The accumulation of ignosterol and the depletion of ergosterol disrupt the integrity and function of the fungal cell membranes .
Pharmacokinetics
It is known that the bioavailability, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its efficacy and safety .
Result of Action
The action of Morpholine-d8 Hydrochloride leads to molecular and cellular effects, primarily in fungi. The disruption of the sterol synthesis pathways and the subsequent changes in the fungal cell membranes can inhibit cell multiplication and ultimately cause fungal cell death .
Action Environment
The action, efficacy, and stability of Morpholine-d8 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the pH, temperature, and presence of other substances in the environment . Proper handling and disposal of Morpholine-d8 Hydrochloride are crucial to minimize its environmental impact .
Safety and Hazards
Orientations Futures
The use of isotopes has long been used as a research tool to label carbons and elucidate biochemical pathways. More recently, H→D exchange has led to analogs of therapeutic agents with improved metabolic stability and properties . The successful optimization of a one-pot process for the synthesis of Morpholine-d8 Hydrochloride indicates potential for scale-up in the future .
Propriétés
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZHMPRERWTPM-PHHTYKMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678651 |
Source


|
| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107650-56-5 |
Source


|
| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)




![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)
![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

